3-(azetidin-3-yl)-5-methyl-1,2-oxazole hydrochloride
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Overview
Description
3-(azetidin-3-yl)-5-methyl-1,2-oxazole hydrochloride is a heterocyclic compound that contains both azetidine and oxazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Horner–Wadsworth–Emmons reaction to obtain the azetidine precursor, followed by aza-Michael addition with NH-heterocycles . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The specific conditions and reagents used in industrial settings may vary based on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
3-(azetidin-3-yl)-5-methyl-1,2-oxazole hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.
Reduction: Lithium aluminium hydride in anhydrous ether.
Substitution: Sodium hydroxide in methanol or alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can lead to the formation of azetidine derivatives with altered functional groups.
Scientific Research Applications
3-(azetidin-3-yl)-5-methyl-1,2-oxazole hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(azetidin-3-yl)-5-methyl-1,2-oxazole hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring can mimic natural amino acids, allowing the compound to interact with enzymes and receptors in biological systems. The oxazole moiety can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A natural product with similar structural features but different biological activities.
Oxetane derivatives: Compounds with a similar ring structure but containing an oxygen atom instead of nitrogen.
Imidazole derivatives: Compounds with a five-membered ring containing two nitrogen atoms, often used in medicinal chemistry.
Uniqueness
3-(azetidin-3-yl)-5-methyl-1,2-oxazole hydrochloride is unique due to its combination of azetidine and oxazole rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
2408970-53-4 |
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Molecular Formula |
C7H11ClN2O |
Molecular Weight |
174.63 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-5-methyl-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c1-5-2-7(9-10-5)6-3-8-4-6;/h2,6,8H,3-4H2,1H3;1H |
InChI Key |
YNXLOLDSMAOVSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C2CNC2.Cl |
Purity |
95 |
Origin of Product |
United States |
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